![molecular formula C12H8F3N3O2S2 B13059013 2-Mercapto-7-thien-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol hydrate](/img/structure/B13059013.png)
2-Mercapto-7-thien-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-mercapto-7-(thiophen-2-yl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol hydrate is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and fluorine atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-7-(thiophen-2-yl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol hydrate typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, with suitable reagents to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Addition of the Mercapto Group: The mercapto group is introduced through nucleophilic substitution reactions, often using thiol-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrido[2,3-d]pyrimidine core or the thiophene ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Reduced pyrido[2,3-d]pyrimidine derivatives
Substitution: Functionalized pyrido[2,3-d]pyrimidine derivatives
Applications De Recherche Scientifique
2-mercapto-7-(thiophen-2-yl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2-mercapto-7-(thiophen-2-yl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-mercapto-6,7-dihydro-thieno[3,2-d]pyrimidin-4-ol
- 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one
- 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide
Uniqueness
2-mercapto-7-(thiophen-2-yl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol hydrate stands out due to its unique combination of a thiophene ring, a trifluoromethyl group, and a mercapto group, which confer distinct electronic and chemical properties. These features make it particularly valuable in the development of advanced materials and therapeutic agents.
Propriétés
Formule moléculaire |
C12H8F3N3O2S2 |
|---|---|
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
2-sulfanylidene-7-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrido[2,3-d]pyrimidin-4-one;hydrate |
InChI |
InChI=1S/C12H6F3N3OS2.H2O/c13-12(14,15)5-4-6(7-2-1-3-21-7)16-9-8(5)10(19)18-11(20)17-9;/h1-4H,(H2,16,17,18,19,20);1H2 |
Clé InChI |
OOLYAVAPDAGRSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,6-difluorobenzoate](/img/structure/B13058930.png)
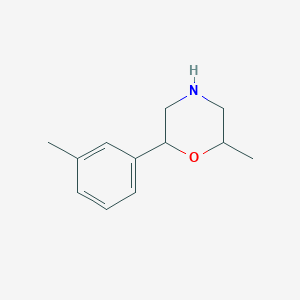
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid](/img/structure/B13058951.png)
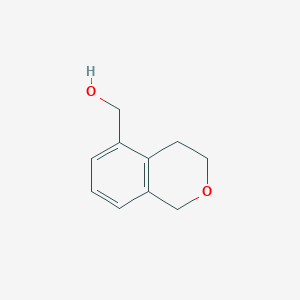
![4-Bromo-5h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13058966.png)
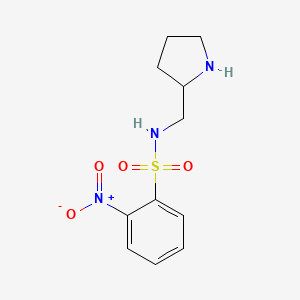

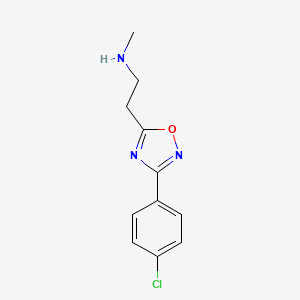
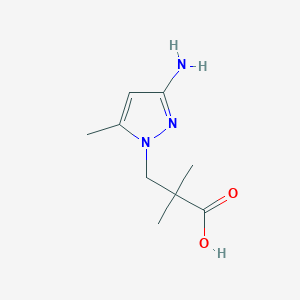
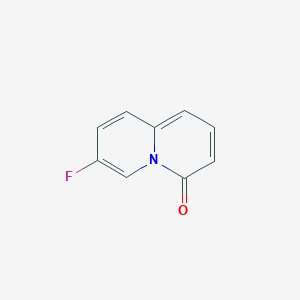
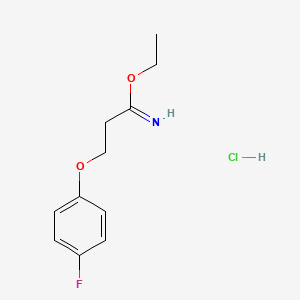
![2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13059011.png)
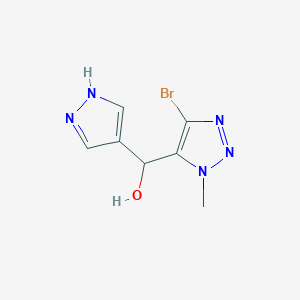
![1-(4-Chlorophenyl)-3-({2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}amino)urea](/img/structure/B13059018.png)
